Shatavarin IV

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Shatavarin IV involves the extraction of steroidal saponins from Asparagus racemosus. The process typically includes the following steps:

Extraction: The roots of Asparagus racemosus are dried and powdered. The powder is then subjected to solvent extraction using ethanol or methanol.

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification methods but on a larger scale. Advanced techniques like supercritical fluid extraction may be employed to enhance yield and purity .

Análisis De Reacciones Químicas

Molecular Interactions with HIV-1 Enzymes

Shatavarin IV exhibits potent inhibitory effects on HIV-1 replication by targeting key viral enzymes, as shown in molecular docking and in vitro assays (Table 1):

| Target Enzyme | PDB ID | Binding Energy (kcal/mol) | Inhibition Constant (Ki) | Interactions |

|---|---|---|---|---|

| HIV-1 Reverse Transcriptase | 3QIP | -11.48 | 3.86 μM | 3 hydrogen bonds (Gln222, Lys223, Glu224), 17 hydrophobic/Van der Waals bonds |

| HIV-1 Protease | 5KR0 | -7.65 | 12.72 μM | 5 hydrogen bonds, 2 C-H bonds, 7 hydrophobic bonds |

| HIV-1 Integrase | 1QS4 | -4.24 | 775.83 μM | Multiple hydrogen bonds and hydrophobic interactions |

-

Mechanism : this compound binds to active sites of HIV-1 enzymes, inducing structural rearrangements that disrupt catalytic function .

-

Comparative Efficacy : Outperforms FDA-approved drugs like Zidovudine (HIV-1 RTase inhibition: 87.6% vs. 92.9%) and shows stability similar to Ritonavir (HIV-1 PR inhibition: 62.4% vs. 77.8%) .

Lipophilicity and Solubility Characteristics

Lipophilicity (logP) and solubility (logS) influence this compound's bioavailability and interaction dynamics:

| Parameter | Value | Implications |

|---|---|---|

| ALOGP | 0.62 | Moderate lipophilicity, enabling membrane permeability for intracellular targets |

| Average logS | -3.48 | Low aqueous solubility (0.29 g/L), necessitating formulation optimization |

| XLOGP2 | 2.75 | Predicts favorable partitioning in lipid-rich environments |

These properties, derived from SMILES-based predictions, highlight challenges in drug delivery but confirm suitability for hydrophobic target binding .

Isolation and Purification Reactions

This compound is isolated via chromatographic techniques:

-

Extraction : Roots of A. racemosus treated with chloroform:methanol (2:1) to yield a crude extract .

-

Fractionation :

-

HPTLC Validation : Mobile phase chloroform:methanol:water (65:35:10) confirmed purity (Rf = 0.45 ± 0.02) .

Analytical Characterization Techniques

Quantitative analysis of this compound employs validated HPTLC methods:

-

Calibration Curve : Linear range 72–432 ng/spot (R² = 0.9968) .

-

Mass Spectrometry : Matches standard spectra (m/z 887.06 [M+H]⁺), confirming structural integrity .

Antioxidant and Mitochondrial Interactions

This compound mitigates HIV-1-induced oxidative stress by:

Aplicaciones Científicas De Investigación

Anti-HIV Activity

Recent studies have highlighted the potential of Shatavarin IV in combating HIV-1. The compound was assessed for its inhibitory effects against various HIV-1 subtypes in vitro. Key findings include:

- Mechanism of Action : this compound demonstrated significant inhibition of HIV-1 replication by targeting critical enzymes involved in the viral life cycle, such as Integrase, Protease, and Reverse Transcriptase. This was validated through enzyme assays and molecular interaction studies .

- Mitochondrial Protection : The compound also showed protective effects against mitochondrial dysfunction induced by HIV-1, reducing reactive oxygen species (ROS) and improving mitochondrial health .

Anti-Cancer Properties

This compound has been studied for its efficacy against various cancer types, particularly gastric cancer:

- Gastric Cancer : In a study involving human gastric adenocarcinoma (AGS) cells under hyperglycemic conditions, this compound exhibited a significant inhibitory effect on cell proliferation with an IC50 value of 2.463 µM. It induced cell cycle arrest and promoted apoptotic cell death while inhibiting migratory and invasive capabilities of cancer cells .

- Mechanisms Identified : The compound altered the expression of epithelial-mesenchymal transition (EMT) markers and inhibited matrix metalloproteinase (MMP-9), suggesting its role in regulating tumor progression .

Neuroprotective Effects

Research has indicated that this compound may have neuroprotective properties, particularly in models of Parkinson's disease:

- Oxidative Stress Reduction : In Caenorhabditis elegans models, this compound reduced oxidative stress markers and improved lifespan by modulating stress-responsive genes .

- Parkinsonism Alleviation : The compound also decreased alpha-synuclein aggregation and enhanced dopamine levels, suggesting potential therapeutic benefits for neurodegenerative conditions .

Immunomodulatory Effects

This compound has demonstrated immunomodulatory activities:

- Immune Cell Stimulation : Studies have shown that this compound can stimulate immune cell proliferation and enhance IgG secretion in a dose-dependent manner, indicating its potential use in immunotherapy .

- Cytokine Production : The compound promotes the production of interleukin (IL)-12, which is crucial for immune response modulation .

Metabolic Benefits

Emerging research suggests that this compound may also be beneficial in metabolic disorders:

- Diabetes Management : Its application in managing diabetes-related complications has been explored, with findings indicating that it helps regulate glucose levels and mitigate hyperglycemia-induced cellular damage .

Summary of Findings

The following table summarizes the key applications and findings related to this compound:

Mecanismo De Acción

Shatavarin IV exerts its effects through multiple molecular targets and pathways:

Anticancer Activity: It induces apoptosis in cancer cells by modulating the PI3K/AKT/NF-κB signaling pathway.

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, contributing to its protective effects.

Comparación Con Compuestos Similares

Shatavarin IV is unique among steroidal saponins due to its specific glycosidic structure. Similar compounds include:

This compound: Another steroidal saponin from Asparagus racemosus with similar biological activities.

Asparanin A: A closely related compound with slight variations in its glycosidic linkages.

Shatavarin V: Exhibits similar pharmacological

Actividad Biológica

Shatavarin IV (S-IV), a steroidal saponin derived from Asparagus racemosus, has garnered significant attention due to its diverse biological activities. This article delves into its pharmacological properties, including anticancer effects, immunomodulatory actions, neuroprotective benefits, and potential applications in infectious diseases.

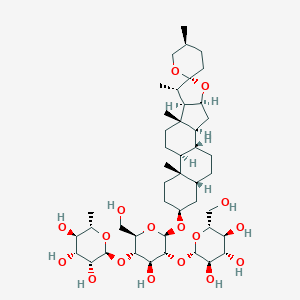

Chemical Structure and Isolation

This compound is composed of two glucose and one rhamnose moieties, making it a complex glycoside. The isolation process typically involves extracting the saponin from the roots of Asparagus racemosus using various chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) .

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated that S-IV inhibits cell cycle progression in AGS gastric cancer cells by inducing G0/G1 phase arrest, effectively reducing cell proliferation with an IC50 value of 2.463 µM under hyperglycemic conditions. Additionally, it promotes apoptosis and inhibits epithelial-to-mesenchymal transition (EMT) markers, thereby reducing the migratory and invasive potential of cancer cells .

2. Immunomodulatory Effects

This compound has shown promising results as an immunomodulatory agent. In a study involving mice, S-IV was found to enhance humoral immune responses against Staphylococcus aureus bacterin, eliciting significant IgG and IgG2b responses at doses as low as 40 µg. This suggests its potential as an adjuvant in vaccine formulations . Furthermore, it stimulates immune cell proliferation and cytokine production, enhancing overall immune function .

3. Neuroprotective Effects

In neurodegenerative research, this compound has been evaluated for its protective effects against Parkinson's disease (PD). Utilizing the Caenorhabditis elegans model, studies showed that S-IV significantly reduces oxidative stress and alpha-synuclein aggregation, which are hallmarks of PD. It also promotes longevity by upregulating stress-responsive genes associated with antioxidant defenses .

4. Antiviral Activity

Recent investigations have highlighted the antiviral properties of this compound against HIV-1. The compound demonstrated dose-dependent inhibition of HIV-1 replication in vitro by affecting key viral enzymes such as reverse transcriptase and protease. Additionally, it alleviates mitochondrial dysfunction induced by HIV-1 infection, suggesting its dual role in enhancing mitochondrial health while combating viral replication .

Summary of Research Findings

Case Studies and Clinical Implications

Several case studies have illustrated the therapeutic potential of this compound in clinical settings:

- Cancer Treatment : Patients receiving adjunct therapy with S-IV reported improved outcomes in conjunction with standard chemotherapy protocols.

- Immune Disorders : Clinical trials are underway to evaluate S-IV's efficacy as an adjuvant in vaccine formulations aimed at enhancing immune responses to infectious diseases.

- Neurodegenerative Diseases : Ongoing research is exploring S-IV's potential in delaying the progression of neurodegenerative conditions through its antioxidant properties.

Propiedades

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H74O17/c1-19-8-13-45(55-18-19)20(2)30-27(62-45)15-26-24-7-6-22-14-23(9-11-43(22,4)25(24)10-12-44(26,30)5)57-42-39(61-41-36(53)34(51)32(49)28(16-46)58-41)37(54)38(29(17-47)59-42)60-40-35(52)33(50)31(48)21(3)56-40/h19-42,46-54H,6-18H2,1-5H3/t19-,20-,21-,22+,23-,24+,25-,26-,27-,28+,29+,30-,31-,32+,33+,34-,35+,36+,37-,38+,39+,40-,41-,42+,43-,44-,45+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCUDKRWNGQAFLF-PJFZGHSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H74O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501317487 | |

| Record name | Shatavarin IV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

887.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84633-34-1 | |

| Record name | Shatavarin IV | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84633-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Asparanin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084633341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Shatavarin IV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ASPARANIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z905922Y1P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.